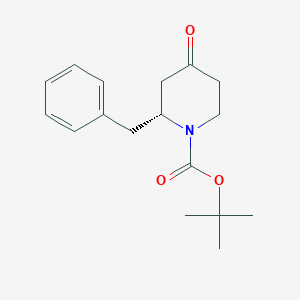

tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate

Übersicht

Beschreibung

The compound “tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate” is likely a complex organic molecule. It seems to contain a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The “tert-Butyl” and “benzyl” groups are common in organic chemistry and often used in the synthesis of complex molecules .

Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern due to its crowded nature . It’s often used in chemical transformations . The piperidine ring is a common feature in many pharmaceuticals and natural products, and its reactions have been widely studied .Wissenschaftliche Forschungsanwendungen

-

- The tert-butyl group is used in various chemical transformations due to its unique reactivity pattern .

- It’s also relevant in nature and has implications in biosynthetic and biodegradation pathways .

- The methods of application or experimental procedures were not specified in the source .

- The outcomes of these applications were also not detailed in the source .

-

Biopharmaceutical Formulations

- Tert-butyl alcohol is used for the lyophilization of pharmaceuticals .

- Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .

- The work investigates the interactions between two model proteins, namely, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol .

- Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins .

-

- Tertiary butyl esters find large applications in synthetic organic chemistry .

- A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

- The resultant flow process was more efficient, versatile and sustainable compared to the batch .

-

- The tert-butyl group’s unique reactivity pattern is highlighted by summarising characteristic applications .

- It’s used in chemical transformations, and its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

- The methods of application or experimental procedures were not specified in the source .

- The outcomes of these applications were also not detailed in the source .

- Chemistry and Biology

- The tert-butyl group’s unique reactivity pattern is highlighted by summarising characteristic applications .

- It’s used in chemical transformations, and its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

- The methods of application or experimental procedures were not specified in the source .

- The outcomes of these applications were also not detailed in the source .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

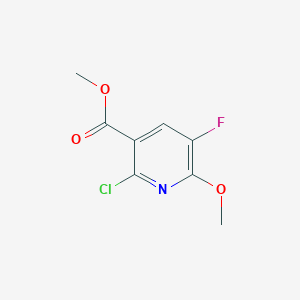

IUPAC Name |

tert-butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-9-15(19)12-14(18)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBXEVOJCOQNTJ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

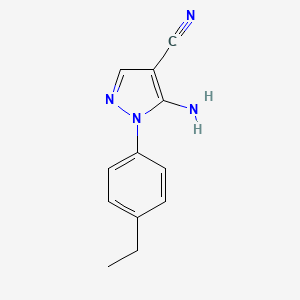

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4-Methylpiperazino)phenyl]-3-oxopropanenitrile](/img/structure/B1388086.png)